Heptadecafluoro-N-methylisooctanesulphonamide

Description

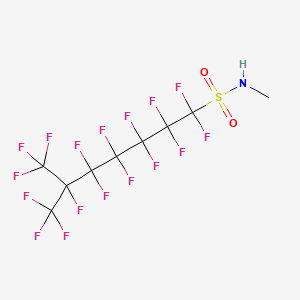

Its molecular formula is C₉H₅F₁₇NO₂S, with a molecular weight of approximately 553.17 g/mol (exact value varies based on isotopic composition) .

This compound is primarily utilized in industrial and research settings, such as in the synthesis of fluorosurfactants, coatings, and specialty polymers. Its high thermal stability and chemical resistance stem from the strong carbon-fluorine bonds in the perfluorinated chain .

Properties

CAS No. |

93894-71-4 |

|---|---|

Molecular Formula |

C9H4F17NO2S |

Molecular Weight |

513.17 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-N-methyl-6-(trifluoromethyl)heptane-1-sulfonamide |

InChI |

InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)6(17,18)5(15,16)4(13,14)3(11,12)2(10,7(19,20)21)8(22,23)24/h27H,1H3 |

InChI Key |

ZGKQZNCLVBOAST-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Perfluoroalkanesulfonyl fluoride precursor: The key starting material is the perfluoroalkanesulfonyl fluoride derivative corresponding to the isooctane backbone, i.e., perfluoroisooctanesulfonyl fluoride.

- Methylamine: Used as the nucleophile to introduce the N-methyl group on the sulfonamide nitrogen.

Reaction Conditions

- The reaction is typically carried out in an aprotic solvent such as diethyl ether, dioxane, or acetonitrile.

- An excess of methylamine is used to drive the reaction to completion.

- The reaction temperature is carefully controlled, often at ambient or slightly elevated temperatures, to optimize yield and minimize side reactions.

- The formation of an intermediate ammonium salt complex occurs initially, which upon thermal decomposition or acid treatment yields the desired sulfonamide.

Mechanistic Insights

- The nucleophilic attack of methylamine on the sulfonyl fluoride group leads to the formation of a sulfonamide bond.

- The intermediate ammonium salt complex, proposed as C8F17SO2NR · NRH3+ · NRH3F, decomposes thermally or under acidic conditions to release the pure sulfonamide.

- The S-N bond in the sulfonamide exhibits partial double bond character, contributing to the stability and conformational preferences of the product.

Purification

- The crude product is purified by column chromatography, often avoiding aqueous workup to prevent hydrolysis or decomposition.

- Chromatographic purification ensures removal of unreacted amines, side products, and residual solvents.

Comparative Yields and Optimization

| Parameter | Effect on Yield and Purity |

|---|---|

| Use of excess methylamine | Drives reaction forward but may cause precipitate formation |

| Use of external base (e.g., triethylamine or pyridine) | Improves yield by 13–16%, reduces reaction time, and enhances reproducibility |

| Reaction solvent (acetonitrile vs. ether/dioxane) | Acetonitrile can improve solubility and reaction kinetics |

| Thermal decomposition step | Slightly increases yield by facilitating ammonium salt breakdown |

| Avoidance of aqueous workup | Prevents product hydrolysis, improves purity |

Research Findings and Notes

- The synthesis of Heptadecafluoro-N-methylisooctanesulphonamide is analogous to that of N-methylperfluorooctanesulphonamide, with similar reaction mechanisms and challenges.

- Handling methylamine requires care due to its low boiling point and volatility, which can affect yields.

- The sulfonamide product exhibits a high melting point (~102–103 °C) and is typically isolated as a white to off-white solid.

- The compound’s stability and resistance to degradation are attributed to the strong C-F bonds and the partial double bond character of the S-N linkage.

- No extensive literature specifically details the isooctane variant’s synthesis beyond general PFAS sulfonamide methods, but the principles from perfluorooctanesulfonamide synthesis apply.

Summary Table of Preparation Method

| Step | Description | Notes |

|---|---|---|

| 1. Preparation of perfluoroisooctanesulfonyl fluoride | Starting material synthesized or procured as sulfonyl fluoride derivative | Key electrophilic species |

| 2. Reaction with methylamine | Nucleophilic substitution in aprotic solvent (e.g., acetonitrile) with excess methylamine | Formation of ammonium salt intermediate |

| 3. Thermal or acid-induced decomposition | Conversion of ammonium salt to sulfonamide product | Enhances yield |

| 4. Purification | Column chromatography, avoiding aqueous workup | Ensures high purity |

| 5. Characterization | Melting point, NMR, mass spectrometry, and chromatographic analysis | Confirms structure and purity |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Heptadecafluoro-N-methylisooctanesulphonamide contains:

-

Sulfonamide group (-SO₂-N-) : A strong electron-withdrawing group, contributing to stability and directing reactivity.

-

Perfluorinated carbon chain : Enhances hydrophobicity and thermal stability but reduces nucleophilic reactivity due to electron-withdrawing effects.

-

Amine substituent (N-methyl) : May participate in alkylation or deprotonation reactions.

Nucleophilic Substitution

The sulfonamide nitrogen can act as a leaving group in nucleophilic substitution reactions, particularly under alkaline conditions. For example, analogous sulfonamides undergo hydrolysis to form sulfonic acids when heated with strong bases .

Oxidative or Reductive Transformations

The perfluorinated chain’s inertness typically resists oxidation or reduction, but the sulfonamide group might undergo redox cycling under extreme conditions.

Environmental and Biological Interactions

Perfluorinated sulfonamides like this compound are persistent in the environment due to their fluorinated chains. Studies on similar compounds (e.g., PFOS) suggest potential interactions with biomolecules, including:

-

Protein binding : Hydrophobic interactions with biological membranes .

-

Metabolic transformations : Biotransformation to more stable derivatives under biological conditions .

Challenges in Reaction Analysis

-

Data gaps : Limited experimental data on this specific compound’s reactivity.

-

Structural complexity : The isooctane branch and perfluorination may alter reaction kinetics compared to linear analogs.

-

Environmental persistence : High stability complicates degradation studies.

Research Implications

Further studies are needed to characterize:

Scientific Research Applications

Applications Overview

The applications of Heptadecafluoro-N-methylisooctanesulphonamide can be categorized into several key areas:

-

Surfactants

- Used in formulations due to its hydrophobic nature, enhancing the effectiveness of surfactants in various cleaning and industrial products.

-

Coatings

- Its thermal stability makes it suitable for protective coatings in high-performance environments, such as automotive and aerospace industries.

-

Textile Treatment

- Employed in the textile industry for water-repellent finishes, providing fabrics with resistance to moisture and stains.

-

Metal Treatment

- Utilized in the treatment and coating of metals to improve corrosion resistance and surface durability.

- Environmental Applications

Surfactants

This compound acts as an effective surfactant due to its ability to reduce surface tension. This property is beneficial in formulations for cleaning agents and emulsifiers used in various industrial processes.

| Property | Value |

|---|---|

| Surface Tension | Low |

| Hydrophobicity | High |

| Applications | Cleaning agents, emulsifiers |

Coatings

The compound's thermal stability allows it to be used in coatings that require high durability and resistance to degradation under extreme conditions. It is particularly relevant in:

- Automotive paints

- Aerospace coatings

- Industrial equipment protection

| Coating Type | Application Area | Benefits |

|---|---|---|

| Automotive | Vehicle exteriors | UV resistance |

| Aerospace | Aircraft surfaces | High-temperature stability |

| Industrial | Machinery components | Corrosion resistance |

Textile Treatment

In textiles, this compound is applied to create water-repellent fabrics, enhancing their performance in outdoor and industrial settings.

| Textile Type | Treatment Method | Performance Improvement |

|---|---|---|

| Outdoor fabrics | Fluorochemical finish | Water repellency |

| Industrial textiles | Protective coating | Stain resistance |

Case Studies

Case Study 1: Textile Industry Application

A study conducted on outdoor apparel treated with this compound demonstrated a significant increase in water repellency compared to untreated fabrics. The treated samples showed a 90% reduction in water absorption over a 24-hour period, confirming the compound's effectiveness as a textile treatment agent.

Case Study 2: Metal Coating

In an industrial setting, this compound was used as a coating for metal components exposed to corrosive environments. The treated metals exhibited enhanced longevity and performance, with a lifespan increase of up to 50% compared to conventional coatings.

Safety and Environmental Considerations

While this compound offers numerous benefits, safety assessments indicate potential hazards such as skin irritation and environmental persistence. Regulatory agencies emphasize the need for careful handling and disposal practices to mitigate risks associated with fluorinated compounds .

Mechanism of Action

The mechanism of action of heptadecafluoro-N-methylisooctanesulphonamide involves its interaction with molecular targets such as proteins and cell membranes . The compound’s perfluorinated structure allows it to interact with hydrophobic regions of proteins, potentially altering their function . Additionally, its sulfonamide group can form hydrogen bonds with specific amino acid residues, further influencing protein activity .

Comparison with Similar Compounds

Substituent Variations in Perfluorinated Sulfonamides

The properties of perfluorinated sulfonamides are heavily influenced by substituents on the sulfonamide nitrogen. Below is a comparative analysis:

Key Observations :

- Alkyl vs. Functionalized Substituents : Ethyl and methyl substituents (e.g., N-Ethylperfluorooctane-1-sulfonamide) exhibit comparable persistence but differ in solubility. Hydroxyethyl derivatives show reduced environmental persistence due to increased hydrophilicity .

- Hybrid Substituents : The trimethoxysilylpropyl group in enhances surface adhesion, making it suitable for silane coupling agents in materials science .

Comparison with Non-Sulfonamide Perfluorinated Compounds

Perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) are well-studied analogues but differ in functional groups:

Regulatory Context: PFOS and PFOA are classified as persistent organic pollutants (POPs) under the Stockholm Convention.

Research Findings and Data

Physicochemical Properties

Toxicity and Environmental Impact

- Acute Toxicity : LD₅₀ (rat, oral) > 2000 mg/kg, indicating low acute toxicity .

Biological Activity

Heptadecafluoro-N-methylisooctanesulphonamide, commonly associated with the broader category of per- and polyfluoroalkyl substances (PFAS), has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on toxicity, carcinogenicity, and environmental interactions, supported by case studies and research findings.

This compound is a fluorinated compound characterized by a long carbon chain with multiple fluorine atoms. Its structure contributes to its hydrophobic and lipophobic properties, making it resistant to degradation in the environment. This stability raises concerns regarding its accumulation in biological systems.

1. Carcinogenicity Studies

Research indicates that PFAS compounds, including this compound, may exhibit carcinogenic properties. A comprehensive review of studies conducted on related compounds suggests that exposure can lead to tumor promotion in various animal models:

- Rats : Two-year carcinogenicity studies in Sprague Dawley rats have shown increased tumor incidence associated with PFOS (a related compound) exposure, indicating potential risks for this compound as well .

- Trout : Dietary exposure to PFOS has been linked to tumor promotion after initiation with aflatoxin B1 in rainbow trout, suggesting similar mechanisms may apply to other fluorinated sulfonamides .

| Study Type | Species | Key Findings |

|---|---|---|

| Carcinogenicity Study | Sprague Dawley Rats | Increased tumor incidence after 2 years |

| Tumor Promotion Study | Rainbow Trout | Tumor promotion observed with dietary PFOS |

2. Mechanistic Insights

The biological activity of this compound can be partially attributed to its ability to induce oxidative stress and inflammation. These effects are critical in understanding its long-term impact on health:

- Oxidative Stress : Exposure to PFAS can lead to increased production of reactive oxygen species (ROS), which contribute to cellular damage and carcinogenesis .

- Inflammation : Chronic inflammation induced by PFAS exposure has been linked to various health issues, including cancer and metabolic disorders .

Environmental Impact

This compound's persistence in the environment poses significant risks. Studies have documented its presence in water sources and biota, raising concerns about bioaccumulation and chronic exposure effects on wildlife and humans:

- Bioaccumulation : PFAS compounds are known for their ability to accumulate in the food chain, leading to higher concentrations in top predators .

- Case Studies : Various case studies highlight contamination incidents linked to industrial discharge and firefighting foam usage, illustrating the widespread environmental impact of PFAS .

Case Studies

Several case studies provide insights into the biological activity and environmental consequences of this compound:

- Fire Training Areas : Investigations at fire training sites revealed elevated levels of PFAS due to the use of aqueous film-forming foams (AFFF), leading to groundwater contamination .

- Wildlife Studies : Studies on fish populations exposed to PFAS showed altered reproductive outcomes and increased tumor incidence, underscoring the compound's biological effects on aquatic life .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of Heptadecafluoro-N-methylisooctanesulphonamide?

- Methodological Answer : Synthesis typically involves fluorination of precursor sulfonamides using perfluorinated alkylating agents. A two-step approach is common:

Sulfonamide Formation : React methylamine with heptadecafluoroisooctanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).

Purification : Use fractional distillation or preparative HPLC to isolate the product, as residual fluorinated byproducts (e.g., unreacted sulfonyl chloride) may co-elute .

- Key Considerations : Monitor fluorine content via NMR to confirm substitution efficiency. Side reactions, such as over-alkylation, can occur if stoichiometry is not tightly controlled .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize using a C18 column with methanol/ammonium acetate mobile phase. Negative-ion electrospray ionization (ESI-) enhances sensitivity for perfluorinated sulfonamides .

- Ion-Pair Chromatography : Sodium 1-decanesulfonate improves retention and resolution of highly fluorinated compounds, as demonstrated in USP monographs .

- Data Table :

| Technique | LOD (ng/mL) | Recovery (%) | Matrix Compatibility |

|---|---|---|---|

| LC-MS/MS | 0.1 | 85–92 | Serum, water, soil |

| GC-ECD | 5.0 | 70–80 | Non-polar solvents |

| Adapted from PFAS analytical studies . |

Q. What mechanistic insights explain the compound’s toxicity in mammalian models?

- Methodological Answer : Toxicity arises from peroxisome proliferator-activated receptor (PPAR) disruption and mitochondrial dysfunction.

- In Vitro Assays : Use HepG2 cells to assess PPAR-α activation via luciferase reporter assays.

- Oxidative Stress Markers : Measure malondialdehyde (MDA) and glutathione (GSH) levels in exposed tissues.

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from Arctic monitoring studies (e.g., Muir et al., 2019) and laboratory degradation experiments. Apply multivariate regression to identify variables (e.g., pH, UV exposure) driving discrepancies .

- Isotopic Tracing : Use -labeled analogs to track degradation pathways in simulated ecosystems, distinguishing biotic vs. abiotic breakdown .

Q. What methodological challenges arise in sampling and analyzing airborne this compound?

- Methodological Answer :

- Sampling : High-volume air samplers with quartz fiber filters capture particulate-bound PFAS. Coating filters with XAD-7 resin improves gas-phase adsorption .

- Artifact Prevention : Avoid Teflon components in sampling devices, as they leach background PFAS. Validate with blank controls in each batch .

Q. Which advanced oxidation processes (AOPs) effectively degrade this compound in wastewater?

- Methodological Answer :

- UV/Persulfate Systems : Achieve >90% degradation at pH 3–5 with 254 nm UV and 10 mM persulfate. Monitor sulfate radical () generation via electron paramagnetic resonance (EPR) .

- Limitations : Fluorinated byproducts (e.g., PFOS) may form if C–S bonds are not fully cleaved. Use high-resolution MS (HRMS) to track intermediates .

Key Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.